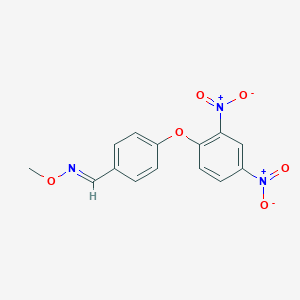

![molecular formula C12H12N4O3S B5589154 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5589154.png)

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis process of similar triazole compounds involves reactions under specific conditions, such as the presence of sodium hydride and potassium iodide at reflux to form novel derivatives. For instance, 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives were synthesized through reactions involving 3-substituted-1H-1,2,4-triazole-5-thiol and chloroacetyl ferrocene (Wei-yong Liu et al., 2010).

Molecular Structure Analysis The molecular structure of these compounds can be determined through various spectroscopic methods, including IR, (1)H NMR spectroscopy, HRMS, and specifically, X-ray crystallography for precise structural elucidation, as demonstrated in the study of 1-ferrocenyl derivatives (Wei-yong Liu et al., 2010).

Chemical Reactions and Properties Chemical properties of triazole derivatives can include interactions leading to fluorescence, with the spectral characteristics dependent on the substituents attached to the triazole rings. The study by Liu et al. showed that these compounds display similar absorptions ranging from 300 to 500 nm, with maximal emission bands around 566 nm (Wei-yong Liu et al., 2010).

Physical Properties Analysis Physical properties such as absorption and emission spectra are crucial for understanding the optical behavior of these compounds. The aforementioned study provides detailed insights into the UV-vis absorption and fluorescence spectra of these derivatives in ethanol and dichloromethane, highlighting their potential optical applications (Wei-yong Liu et al., 2010).

Chemical Properties Analysis The chemical properties of triazole compounds are influenced by their structure, which can be manipulated through synthetic processes to yield materials with desirable properties, such as fluorescence. These properties are dependent on the electronic structure and substituents present on the triazole core (Wei-yong Liu et al., 2010).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Convenient Synthesis Routes : Research demonstrates methods for synthesizing compounds with similar structures, utilizing efficient one-pot reactions and microwave-assisted techniques, offering pathways for the creation and modification of triazole and thiophene derivatives with potential anticancer properties (Mahmoud et al., 2021).

- Crystal Structure Determination : The study of novel ferrocenyl-triazole compounds provides insights into the structural characteristics of triazole derivatives, using X-ray crystallography, which could be applicable for understanding the geometric and electronic structure of the target compound (Liu et al., 2010).

Bioactivity and Therapeutic Potential

- Antitumor and Anticandidal Activities : Compounds bearing thiophene and triazole moieties have shown promise in antitumor and anticandidal screenings, suggesting potential bioactive roles for similar structures. For instance, tetrazole derivatives exhibited significant anticandidal properties with minimal cytotoxicity, indicating a therapeutic potential that could extend to similar compounds (Kaplancıklı et al., 2014).

Catalysis and Chemical Reactions

- Synthetic Applications : The reactivity of compounds containing nitrophenyl and triazole groups towards various chemical transformations, including annulation reactions and synthesis of heterocyclic compounds, has been documented. This includes the development of novel methodologies for constructing complex molecular architectures, which could inform synthetic strategies for related compounds (Zhang et al., 2017).

Propriétés

IUPAC Name |

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-2-11-13-12(15-14-11)20-7-10(17)8-4-3-5-9(6-8)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTSTDCCDVMERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B5589077.png)

![4-ethyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5589086.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine](/img/structure/B5589094.png)

![ethyl cyano[(2,5-dimethoxyphenyl)hydrazono]acetate](/img/structure/B5589113.png)

![7-[2-fluoro-4-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589120.png)

![4-methyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-2-amine](/img/structure/B5589127.png)

![(4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5589135.png)

![methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5589140.png)

![2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5589167.png)

![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B5589177.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone](/img/structure/B5589189.png)